XG2Jqx2jdj
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Overview
Description
Preparation Methods
The synthesis of XG2Jqx2jdj involves the formation of a piperidine ring with specific substituents. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Substituents: The ether group and furan ring are introduced at the 4-position of the piperidine ring through specific reactions, such as alkylation and cyclization.
Final Purification: The compound is purified using techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
XG2Jqx2jdj undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Scientific Research Applications
XG2Jqx2jdj has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid analgesics and their structure-activity relationships.
Biology: The compound is utilized in biological assays to understand its interaction with opioid receptors and its effects on cellular pathways.
Medicine: this compound is investigated for its potential use as a potent analgesic in pain management.
Mechanism of Action
The mechanism of action of XG2Jqx2jdj involves its interaction with the mu-opioid receptor. Upon binding to this receptor, the compound activates intracellular signaling pathways that lead to analgesic effects. The activation of the mu-opioid receptor inhibits the release of neurotransmitters involved in pain transmission, thereby reducing pain perception .
Comparison with Similar Compounds
XG2Jqx2jdj is compared with other opioid analgesics such as prodine and pheneridine. While all these compounds belong to the 4-phenylpiperidine family, this compound is unique due to the presence of an ether group and a furan ring at the piperidine 4-position. This structural difference contributes to its higher potency and distinct pharmacological profile . Similar compounds include:
Prodine: An opioid analgesic with a similar piperidine structure but lacking the ether and furan groups.
Pheneridine: Another opioid analgesic with structural similarities but different substituents at the piperidine ring.
Properties
CAS No. |
782404-47-1 |
---|---|
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(3R,4R)-4-ethoxy-4-(furan-2-yl)-3-methyl-1-(2-phenylethyl)piperidine |
InChI |
InChI=1S/C20H27NO2/c1-3-23-20(19-10-7-15-22-19)12-14-21(16-17(20)2)13-11-18-8-5-4-6-9-18/h4-10,15,17H,3,11-14,16H2,1-2H3/t17-,20-/m1/s1 |
InChI Key |
INLMDDDTZIKNNI-YLJYHZDGSA-N |
Isomeric SMILES |
CCO[C@@]1(CCN(C[C@H]1C)CCC2=CC=CC=C2)C3=CC=CO3 |
Canonical SMILES |
CCOC1(CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
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